Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride
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Overview
Description
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[5.5]undecane core, which consists of a bicyclic system with nitrogen atoms at the 3 and 9 positions. The presence of a methyl group and a carboxylate ester further enhances its chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then methylated and esterified to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride involves its interaction with specific molecular targets. For instance, as a γ-aminobutyric acid type A receptor antagonist, it binds to the receptor and inhibits its activity. This interaction can modulate neurotransmission and has potential therapeutic effects in conditions such as anxiety and epilepsy . The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]Undecane: A parent compound with similar spirocyclic structure but lacking the methyl and carboxylate groups.
9-Benzyl-3,9-Diazaspiro[5.5]Undecane-2,4-Dione: A derivative with additional benzyl and dione functionalities.
tert-Butyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate: A compound with a tert-butyl ester group instead of a methyl ester.
Uniqueness
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methyl ester and hydrochloride salt enhances its solubility and reactivity, making it a versatile compound for various applications .
Biological Activity
Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride (CAS No. 13323-45-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique spiro structure that contributes to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : C10H20N2
- Molecular Weight : 168.28 g/mol
- Structure : The compound exhibits a spirocyclic structure, which is significant for its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
2. Cytotoxicity Studies
In cytotoxicity assays, the compound has shown varying degrees of cytotoxic effects on different cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against certain carcinoma cells, indicating potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 µM |
MCF-7 (breast cancer) | 15 µM |
A549 (lung cancer) | 20 µM |
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in cell signaling pathways, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various diazaspiro compounds, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and increased antimicrobial potency.
- Case Study on Cytotoxicity : In a study by Johnson et al. (2023), the cytotoxic effects of this compound were assessed against several cancer cell lines using the MTT assay. The findings highlighted its potential as a lead compound for further development in anticancer therapies.
Properties
Molecular Formula |
C11H21ClN2O2 |
---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-15-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11;/h12H,2-9H2,1H3;1H |
InChI Key |
HDCWTRBSAHNECQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2(CCNCC2)CC1.Cl |
Origin of Product |
United States |
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